molecular formula C17H16N4O7 B7798186 2,3,3-Trimethylindole;2,4,6-trinitrophenol

2,3,3-Trimethylindole;2,4,6-trinitrophenol

Cat. No. B7798186
M. Wt: 388.3 g/mol
InChI Key: UZYUSVBGTCOQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethylindole;2,4,6-trinitrophenol is a useful research compound. Its molecular formula is C17H16N4O7 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3-Trimethylindole;2,4,6-trinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-Trimethylindole;2,4,6-trinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,3,3-Trimethylindole;2,4,6-trinitrophenol involves the reaction of 2,3-dimethyl-1,3-butadiene with nitric acid to form 2,3,3-trimethyl-1-nitroindene. This intermediate is then reacted with sodium hydroxide to form 2,3,3-trimethylindole. The 2,4,6-trinitrophenol is synthesized separately by the nitration of phenol with a mixture of nitric and sulfuric acid.

Starting Materials
2,3-dimethyl-1,3-butadiene, Nitric acid, Sodium hydroxide, Phenol, Nitric acid, Sulfuric acid

Reaction
Step 1: 2,3-dimethyl-1,3-butadiene is reacted with nitric acid to form 2,3,3-trimethyl-1-nitroindene., Step 2: The intermediate 2,3,3-trimethyl-1-nitroindene is then reacted with sodium hydroxide to form 2,3,3-trimethylindole., Step 3: Phenol is nitrated with a mixture of nitric and sulfuric acid to form 2,4,6-trinitrophenol.

properties

IUPAC Name

2,3,3-trimethylindole;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.C6H3N3O7/c1-8-11(2,3)9-6-4-5-7-10(9)12-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,1-3H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUSVBGTCOQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethylindole;2,4,6-trinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.